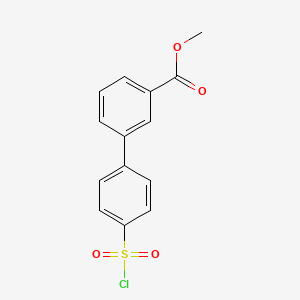
4'-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with “4’-Methyl-3-biphenylcarboxylic acid”, which is a known compound with the molecular formula C14H12O22.
Synthesis Analysis
The synthesis of similar compounds often involves reactions between carboxylic acids and alcohols, a process known as esterification3. However, specific synthesis methods for “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” are not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” is not explicitly provided in the search results. However, it’s likely to have a structure similar to its related compound, “4’-Methyl-3-biphenylcarboxylic acid”, which has a molecular formula of C14H12O22.Chemical Reactions Analysis
The specific chemical reactions involving “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” are not detailed in the search results. However, carboxylic acid derivatives, such as esters, can undergo a variety of reactions, including hydrolysis4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” are not provided in the search results. However, related compounds like “4’-Methyl-3-biphenylcarboxylic acid” have a molecular weight of 212.246.Safety And Hazards
Specific safety and hazard information for “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” is not available in the search results. However, it’s generally advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds7.
Future Directions
The future directions for the study or application of “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester” are not specified in the search results. However, given its structural similarity to other known compounds, it could potentially be explored in various chemical and pharmaceutical contexts.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “4’-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester”. Further research and analysis would be required for a more comprehensive understanding.
properties
CAS RN |
939761-08-7 |
|---|---|
Product Name |
4'-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester |
Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
methyl 3-(4-chlorosulfonylphenyl)benzoate |
InChI |
InChI=1S/C14H11ClO4S/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)20(15,17)18/h2-9H,1H3 |
InChI Key |
HYZBNCCZGMNGPM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



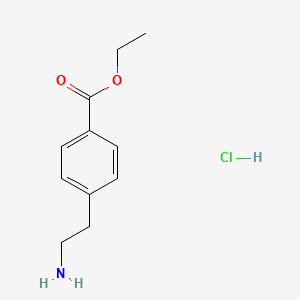


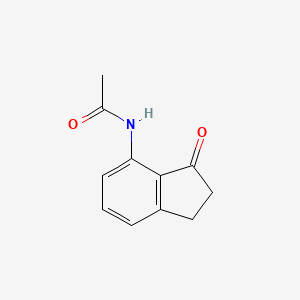
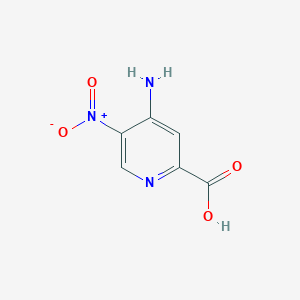

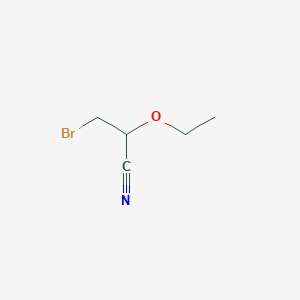

![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)


![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)

![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)